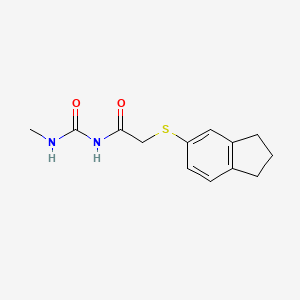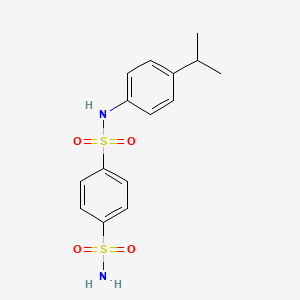
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile, also known as MMSP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic benefits. MMSP belongs to the class of sulfonyl nitrile compounds and has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties.
Wirkmechanismus
The mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been found to have several biochemical and physiological effects. In vitro studies have shown that (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can induce cell cycle arrest and apoptosis in cancer cells. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to inhibit cell migration and invasion, which are important mechanisms for cancer metastasis. In addition, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been shown to decrease the expression of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile for lab experiments is its relatively low toxicity. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been shown to have low cytotoxicity in various cell lines, which makes it a suitable candidate for further research. Another advantage of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is its stability and ease of synthesis. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be synthesized using readily available reagents and can be stored for long periods without significant degradation.
One limitation of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile for lab experiments is its limited solubility in water. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is highly soluble in organic solvents, such as dimethyl sulfoxide (DMSO) and ethanol, but has low solubility in water. This can make it challenging to administer (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile in in vivo experiments. Another limitation of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is the lack of clinical data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. One area of research is the development of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile derivatives with improved solubility and bioavailability. This could enhance the effectiveness of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile in in vivo experiments and potentially lead to the development of new anti-cancer and anti-inflammatory drugs.
Another area of research is the elucidation of the mechanism of action of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. Further studies are needed to understand the molecular targets of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile and the signaling pathways involved in its anti-cancer and anti-inflammatory effects.
In conclusion, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is a promising compound with potential therapeutic benefits in cancer, inflammation, and diabetes. Further research is needed to fully understand its mechanism of action and to develop (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile derivatives with improved solubility and bioavailability.
Synthesemethoden
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be synthesized through a multi-step process. The first step involves the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-methoxy-3-(1H-indol-3-yl)acrylonitrile. The second step involves the reaction of the resulting compound with dimethyl sulfoxide (DMSO) and sulfur trioxide (SO3) to form (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile. The yield of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent.
Wissenschaftliche Forschungsanwendungen
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has been the subject of numerous scientific studies due to its potential therapeutic benefits. One of the most significant applications of (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile is in the treatment of cancer. Several studies have shown that (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
In addition to its anti-cancer properties, (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been found to exhibit anti-inflammatory and anti-diabetic effects. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile can inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. (E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile has also been shown to improve glucose tolerance and insulin sensitivity in diabetic mice.
Eigenschaften
IUPAC Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-15-11-6-4-3-5-9(11)7-10(8-12)16(2,13)14/h3-7H,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEXLMTULWNCDO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(\C#N)/S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-methoxyphenyl)-2-methylsulfonylprop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetamidophenyl)-2-[(4-ethoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7636265.png)
![N-[1-(2-cyanoethyl)-4-(4-fluorophenyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B7636270.png)
![2-[(4-Acetamidophenyl)sulfanyl]acetamide](/img/structure/B7636285.png)
![[2-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636293.png)
![[2-(5-methoxycarbonyl-2-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636297.png)
![[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7636300.png)


![N-[1-(4-cyanophenyl)ethyl]-6-methyl-2,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-1-carboxamide](/img/structure/B7636316.png)
![N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B7636335.png)
![5-[[1-(3,5-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B7636342.png)

![Methyl 5-[(4-chlorophenyl)sulfonylamino]-3-methylthiophene-2-carboxylate](/img/structure/B7636359.png)
